

Application Notes and Protocols for the Synthesis of Dicyclohexyl Azelate via Esterification

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Compound of Interest

Compound Name: *Dicyclohexyl azelate*

Cat. No.: *B15342583*

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This document provides a comprehensive guide to the experimental setup for the synthesis of **dicyclohexyl azelate**, a specialty chemical with applications in various fields, including as a plasticizer and in the formulation of pharmaceutical and cosmetic products. The protocol details the Fischer esterification of azelaic acid with cyclohexanol, a robust and scalable method for producing this high-boiling point diester.

Introduction

Dicyclohexyl azelate is synthesized through the acid-catalyzed esterification of azelaic acid with two equivalents of cyclohexanol. The reaction, an example of Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water.^{[1][2][3][4]} To drive the equilibrium towards the product, it is common to use an excess of one of the reactants (typically the less expensive one, in this case, cyclohexanol) or to remove the water formed during the reaction.^{[3][5]} This protocol describes a laboratory-scale synthesis using an excess of cyclohexanol and sulfuric acid as the catalyst, followed by a detailed purification procedure to obtain high-purity **dicyclohexyl azelate**.

Experimental Protocol

Materials and Equipment

- Reagents:
 - Azelaic acid (98%)
 - Cyclohexanol (99%)
 - Concentrated Sulfuric Acid (98%)
 - Toluene
 - Saturated Sodium Bicarbonate (NaHCO_3) solution
 - Anhydrous Sodium Sulfate (Na_2SO_4)
 - Deionized Water
- Equipment:
 - Three-necked round-bottom flask
 - Dean-Stark apparatus
 - Reflux condenser
 - Heating mantle with magnetic stirrer
 - Separatory funnel
 - Rotary evaporator
 - Vacuum distillation setup
 - Standard laboratory glassware (beakers, graduated cylinders, etc.)
 - pH paper or pH meter

Synthesis Procedure

- Reaction Setup:

- To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, add azelaic acid (0.1 mol, 18.82 g), cyclohexanol (0.3 mol, 30.05 g, 31.2 mL), and toluene (150 mL).
- Toluene serves as an azeotropic agent to facilitate the removal of water.
- Catalyst Addition:
 - Slowly and carefully add concentrated sulfuric acid (1-2% of the total weight of reactants, approximately 0.5-1.0 mL) to the stirred reaction mixture. The addition of the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.^[5]
- Reaction and Water Removal:
 - Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.
 - Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
 - Continue the reaction until the theoretical amount of water (0.2 mol, approximately 3.6 mL) is collected, or until no more water is observed to be forming. This typically takes 4-8 hours.
- Work-up and Neutralization:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove the excess cyclohexanol and sulfuric acid.
 - Neutralize the organic layer by washing with a saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic (check with pH paper). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
 - Wash the organic layer again with deionized water (100 mL) to remove any residual salts.
- Drying and Solvent Removal:

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.
- Purification:
 - The crude **dicyclohexyl azelate** is a high-boiling point ester and should be purified by vacuum distillation to remove any remaining impurities.[6][7]
 - Set up a vacuum distillation apparatus and carefully distill the crude product. The boiling point of **dicyclohexyl azelate** is high, and a good vacuum will be required.

Characterization

The purified **dicyclohexyl azelate** can be characterized by standard analytical techniques such as:

- FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1730 cm^{-1}) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm^{-1}).
- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure of the diester.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.

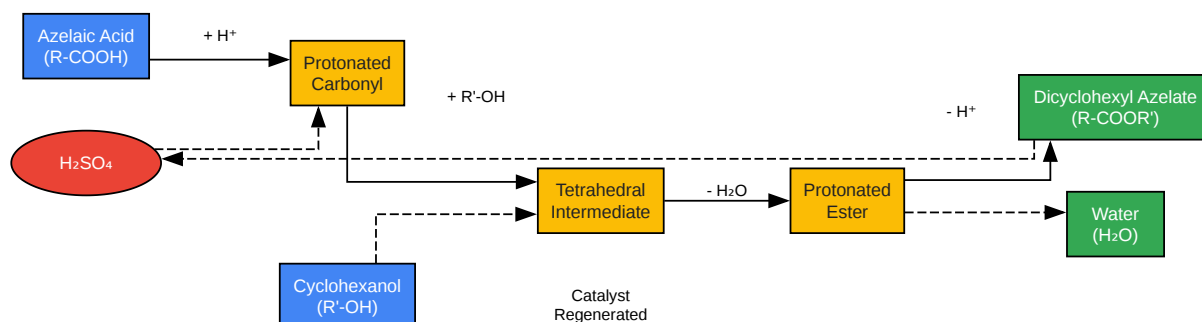
Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of **dicyclohexyl azelate** following the described protocol.

Parameter	Value	Notes
Reactants		
Azelaic Acid	18.82 g (0.1 mol)	Limiting reagent
Cyclohexanol	30.05 g (0.3 mol)	Used in 3-fold molar excess to drive the equilibrium
Sulfuric Acid (catalyst)	1.0 mL	
Toluene (solvent)	150 mL	For azeotropic removal of water
Reaction Conditions		
Temperature	110-120 °C	Reflux temperature of toluene
Reaction Time	6 hours	Monitored by the collection of water in the Dean-Stark trap
Product		
Theoretical Yield	35.25 g (0.1 mol)	Based on the limiting reagent (Azelaic Acid)
Actual Yield (crude)	31.0 g	
Actual Yield (purified)	28.2 g	After vacuum distillation
Yield & Purity		
Crude Yield	88%	
Purified Yield	80%	
Purity (by GC)	>98%	After vacuum distillation
Physical Properties		
Appearance	Colorless to pale yellow oily liquid	
Boiling Point	~220-225 °C at 1 mmHg	High boiling point necessitates vacuum distillation for purification

Visualizations

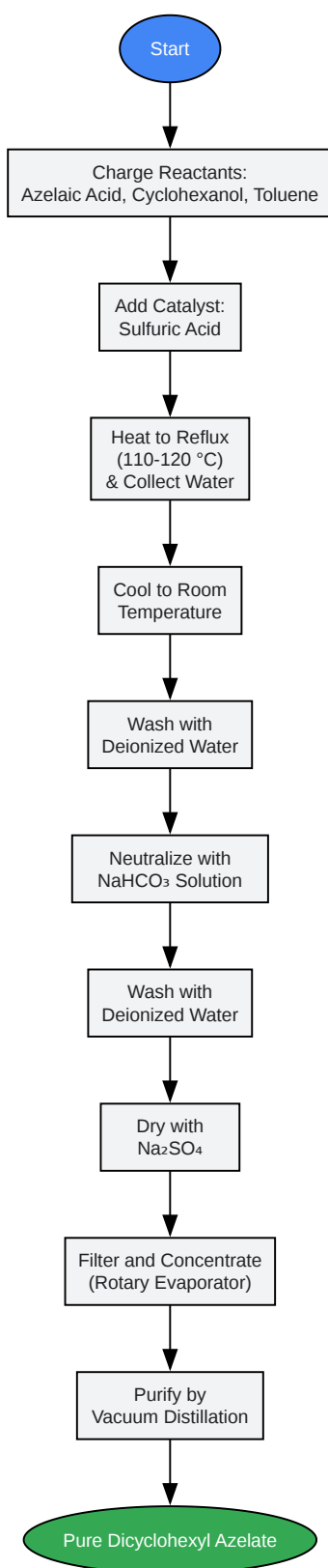
Fischer Esterification Signaling Pathway



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Caption: Fischer esterification mechanism for **dicyclohexyl azelate** synthesis.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of **dicyclohexyl azelate**.

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